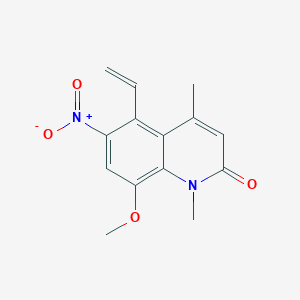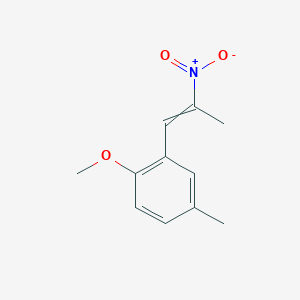
Methyl 4-chloro-3,5-dinitro-2-(thiomorpholin-4-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-chloro-3,5-dinitro-2-(thiomorpholin-4-yl)benzoate is a chemical compound with the molecular formula C12H12ClN3O6S It is characterized by the presence of a benzene ring substituted with chloro, nitro, and thiomorpholine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-3,5-dinitro-2-(thiomorpholin-4-yl)benzoate typically involves a multi-step process:
Chlorination: The chloro group is introduced via chlorination reactions, often using chlorine gas or other chlorinating agents.
Thiomorpholine Substitution: The thiomorpholine group is introduced through nucleophilic substitution reactions, where thiomorpholine displaces a leaving group on the benzene ring.
Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-chloro-3,5-dinitro-2-(thiomorpholin-4-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The chloro group can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-chloro-3,5-dinitro-2-(thiomorpholin-4-yl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 4-chloro-3,5-dinitro-2-(thiomorpholin-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The thiomorpholine group may interact with biological macromolecules, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-chloro-3,5-dinitrobenzoate: Lacks the thiomorpholine group, making it less versatile in terms of biological activity.
Methyl 3,5-dinitrobenzoate: Lacks both the chloro and thiomorpholine groups, resulting in different chemical and biological properties.
Methyl 4-chloro-2-nitrobenzoate:
Uniqueness
Methyl 4-chloro-3,5-dinitro-2-(thiomorpholin-4-yl)benzoate is unique due to the presence of both nitro and thiomorpholine groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
929194-13-8 |
|---|---|
Molekularformel |
C12H12ClN3O6S |
Molekulargewicht |
361.76 g/mol |
IUPAC-Name |
methyl 4-chloro-3,5-dinitro-2-thiomorpholin-4-ylbenzoate |
InChI |
InChI=1S/C12H12ClN3O6S/c1-22-12(17)7-6-8(15(18)19)9(13)11(16(20)21)10(7)14-2-4-23-5-3-14/h6H,2-5H2,1H3 |
InChI-Schlüssel |
DYPHHGCDIXBNAZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(C(=C1N2CCSCC2)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Chloro-1,2,3-trimethyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B14186552.png)

![N-[2-(Methoxymethyl)pyrrolidin-1-yl]-2-methylprop-2-enamide](/img/structure/B14186560.png)
![2-Bromo-3-methyl-N-[2-(4-methylphenyl)ethyl]pentanamide](/img/structure/B14186572.png)

![1H-Pyrrolo[2,3-b]pyridine-5,6-dicarbonitrile](/img/structure/B14186587.png)



![1-Methyl-4-[(2S)-1-nitropropan-2-yl]benzene](/img/structure/B14186613.png)


![({6-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B14186637.png)
![5H-Imidazo[1,2-b]pyrazole-3,5,6-triamine](/img/structure/B14186639.png)
